molecular formula C17H19Cl2NO3 B4621210 (1,3-benzodioxol-5-ylmethyl)(3-chloro-4-ethoxybenzyl)amine hydrochloride

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4-ethoxybenzyl)amine hydrochloride

Cat. No.: B4621210
M. Wt: 356.2 g/mol
InChI Key: QWESOTDZQMMFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4-ethoxybenzyl)amine hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2NO3 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0741989 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

One study explored the application of a radiopharmaceutical compound in medical imaging. N,N,N'-Trimethyl-N'-(2-Hydroxyl-3-Methyl-5-Iodobenzyl)-1,3-Propanediamine · HCl (123I-HIPDM) has been used for diagnosing strokes and dementias. This compound accumulates in the lung, allowing for lung imaging in patients suspected of having strokes or dementia, providing insights into the use of chemically complex agents in medical diagnostics (Shih et al., 2004).

Pharmacological Studies

Another aspect of research involves studying the effects of compounds on human health, such as in the case of allergic reactions or contact dermatitis caused by specific chemical agents. For instance, benzophenones and ethyl chloride have been identified as causative agents in allergic contact dermatitis, emphasizing the importance of understanding the biological interactions of chemical compounds (Caruana et al., 2011).

Environmental Science and Safety

Research in environmental science includes studies on the occurrence and dietary exposure to parabens in foodstuffs, highlighting concerns about human exposure to various chemicals through consumption. Such studies underline the necessity of monitoring and understanding the presence of synthetic chemicals in the environment and their potential effects on human health (Liao et al., 2013).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4-ethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3.ClH/c1-2-20-15-5-3-12(7-14(15)18)9-19-10-13-4-6-16-17(8-13)22-11-21-16;/h3-8,19H,2,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWESOTDZQMMFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.